molecular formula C17H21ClN2 B1300746 (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine CAS No. 606095-54-9

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

Cat. No. B1300746
M. Wt: 288.8 g/mol
InChI Key: QZAREIXBDJCHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine (CMQC) is an organic compound belonging to the quinoline family of compounds. It is used as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. CMQC is also used in scientific research, as it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Immune Response Modulation

Imiquimod and its analogues, which include compounds structurally similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, are non-nucleoside imidazoquinolinamines that activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. These compounds have shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, primarily through onsite cytokine stimulation and secretion in various in vivo studies. Imiquimod, in particular, has been utilized as a topical agent for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting the therapeutic potential of this class of compounds in modulating immune responses (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metallic surfaces against corrosion due to their high electron density and ability to form stable chelating complexes with metallic atoms through coordination bonding. This review highlights the importance of quinoline derivatives as corrosion inhibitors, providing insights into their application in preserving industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antitumor Activities

Quinoline and its derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds, due to their heterocyclic nature, have been the focus of numerous studies aiming to explore their potential in treating various diseases. The structural complexity and stability of quinoline derivatives, including those similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, enable the synthesis of compounds with significant bioactivity, offering promising avenues for drug development (Shang et al., 2018).

Quinoline Derivatives in Green Chemistry

The synthesis of quinoline scaffolds through green chemistry approaches has garnered attention due to the environmental and health hazards associated with traditional synthetic methods. Quinoline and its derivatives, including (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have shown a vast array of biological activities, such as anticancer, antimalarial, antimicrobial, and antitubercular properties. Green synthesis methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting safer, non-toxic, and environmentally friendly practices in the design of quinoline-based compounds (Nainwal et al., 2019).

properties

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAREIXBDJCHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

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